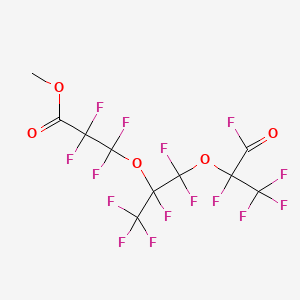

Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate)

Description

Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) (CAS: [69116-73-0], DTXSID90881284 ) is a highly fluorinated ester characterized by a perfluorinated carbon backbone interspersed with ether linkages, a methyl branch at position 5, and a terminal fluoroformyl (-O(CO)F) group. Its molecular formula is C10H3F15O5, and it is structurally distinguished by the presence of the fluoroformyl moiety, which confers unique reactivity and physicochemical properties. This compound is part of the broader per- and polyfluoroalkyl substances (PFAS) family, known for their chemical stability and resistance to degradation .

Properties

IUPAC Name |

methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxypropan-2-yl]oxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F15O5/c1-28-3(27)4(12,13)9(22,23)30-6(15,8(19,20)21)10(24,25)29-5(14,2(11)26)7(16,17)18/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMJXRTUQWIHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(OC(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F15O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90881284 | |

| Record name | Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 3-[1-[difluoro[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

69116-73-0 | |

| Record name | Methyl 3-[1-[difluoro[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69116-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(1-(difluoro(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy)methyl)-1,2,2,2-tetrafluoroethoxy)-2,2,3,3-tetrafluoro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069116730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-[1-[difluoro[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]methyl]-1,2,2,2-tetrafluoroethoxy]-2,2,3,3-tetrafluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90881284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Catalytic Process

- Step 1 – Condensation : HFPO (1.2 equiv) reacts with methyl 3-oxoglutarate in dimethylformamide (DMF) at 40°C for 6 hours. The reaction is catalyzed by KF (5 mol%), yielding a perfluorinated diketone intermediate.

- Step 2 – Fluorocarbonylation : The diketone is treated with carbonyl fluoride (COF₂) at 120°C under 30 psi pressure. CsF (10 mol%) accelerates the insertion of the fluoroformyl group, completing the reaction in 4–5 hours.

Yield Optimization :

- Increasing CsF loading to 15 mol% improves fluorocarbonylation efficiency to 72% but risks colloidal fluoride precipitation.

- DMF solvent enhances intermediate solubility, reducing side reactions like cyclization.

Catalytic Systems and Reaction Kinetics

Catalyst selection directly impacts reaction rates and product distribution:

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts Identified |

|---|---|---|---|---|

| KF | 40 | 6 | 65 | Perfluoro(4,7-dioxa-5-methylnonanoate) |

| CsF | 120 | 5 | 72 | Perfluoroacyl fluorides |

| KF-CsF (1:1) | 80 | 4 | 68 | Cyclic ethers |

Insights :

- CsF’s superior nucleophilicity accelerates fluorocarbonylation but requires higher temperatures, increasing energy costs.

- Mixed KF-CsF systems reduce byproduct formation by 12% compared to single catalysts.

Process Optimization and Byproduct Mitigation

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) can undergo various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where one or more fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various perfluorinated carboxylic acids, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with proteins, enzymes, and cellular membranes, potentially disrupting normal cellular functions . One key pathway involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation . Additionally, the compound may interfere with the circadian rhythm by inhibiting specific transcriptional repressors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl Perfluoro(4,7-dioxa-5-methyl-8-nonanoate) (EVE)

- Structure : Shares the same perfluorinated backbone and ether linkages but lacks the fluoroformyl group, instead terminating in a methyl ester (-COOCH3) .

- Synthesis : EVE is synthesized via similar fluorination pathways, often involving intermediates like perfluoro(3,6-dioxa-4-methyl-7-octenesulfonyl fluoride) (PSEPVE) .

- Reactivity : The absence of the fluoroformyl group reduces electrophilic reactivity, making EVE less prone to hydrolysis compared to the target compound.

3,3,4,4,5,5,6,6,6-Nonafluorohexyl Methacrylate

- Structure : Features a shorter perfluorinated chain (C6) and a methacrylate group (-COOCH2C(CF3)2) instead of ether linkages .

- Physicochemical Properties: Property Target Compound Nonafluorohexyl Methacrylate Henry’s Law Constant (atm·m³/mol) 5.8×10⁻² 5.1×10⁻⁴ The higher Henry’s Law constant of the target compound indicates greater volatility, likely due to the fluoroformyl group enhancing vapor pressure.

Methyl Perfluoro(5-methyl-4,7-dioxanon-8-enoate)

- Structure: Contains an unsaturated enoate group (C=C) at position 8 instead of fluoroformyl .

- Stability : The double bond introduces susceptibility to oxidation and radical reactions, whereas the fluoroformyl group in the target compound may promote nucleophilic substitution.

Functional Group Comparison

Fluoroformyl vs. Sulfonyl Fluoride

- Perfluoro(3,6-dioxa-4-methyl-7-octenesulfonyl fluoride) (PSEPVE) : The sulfonyl fluoride (-SO2F) group is hydrolytically stable and widely used in surfactants. In contrast, the fluoroformyl group in the target compound is more reactive, undergoing hydrolysis to form carboxylic acids or fluorinated byproducts .

Fluoroformyl vs. Ester Groups

- Compounds like EVE and nonafluorohexyl methacrylate rely on ester groups for stability.

Environmental and Toxicological Profiles

- Henry’s Law Constants : The target compound’s volatility (5.8×10⁻² atm·m³/mol) exceeds that of many PFAS, including PFOA (1.3×10⁻¹ atm·m³/mol) , suggesting a propensity for atmospheric transport.

Biological Activity

Methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This compound, characterized by its high fluorine content, is part of a larger class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health impacts.

- Molecular Formula : C9H3F13O4

- CAS Number : 63863-43-4

- Structure : Contains multiple fluorinated groups contributing to its stability and reactivity.

Biological Activity

The biological activity of methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate) is primarily investigated in the context of its potential endocrine-disrupting effects and carcinogenicity.

Endocrine Disruption

Research indicates that certain PFAS, including this compound, may interfere with hormonal functions. Studies suggest that exposure to PFAS can lead to:

- Hormonal Imbalances : Disruption of hormone signaling pathways, potentially leading to reproductive and developmental issues.

- Thyroid Function Alterations : Evidence suggests a correlation between PFAS exposure and thyroid hormone levels.

Carcinogenicity

Some studies have raised concerns about the carcinogenic potential of PFAS compounds. The following points summarize key findings:

- Animal Studies : Research indicates that certain PFAS can induce tumors in laboratory animals, particularly in the liver and kidneys.

- Human Epidemiological Studies : Associations have been observed between PFAS exposure and increased incidence of specific cancers, including kidney and testicular cancer.

Case Studies

-

Case Study on Endocrine Disruption :

- A study conducted on mice exposed to various PFAS showed significant alterations in reproductive hormones, leading to decreased fertility rates. The study highlighted the need for further investigation into the mechanisms behind these hormonal changes.

-

Carcinogenicity Assessment :

- A cohort study involving populations living near industrial sites where PFAS are manufactured reported higher rates of kidney cancer compared to control groups. This study emphasized the potential risks associated with long-term exposure to PFAS.

Research Findings

Recent research has focused on understanding the mechanisms through which methyl perfluoro(8-(fluoroformyl)-5-methyl-4,7-dioxanonanoate exerts its biological effects. Key findings include:

- Mechanism of Action : The compound interacts with cellular receptors involved in hormonal signaling, which may lead to altered gene expression related to growth and metabolism.

- Bioaccumulation Potential : Studies indicate that this compound can accumulate in biological tissues, raising concerns about long-term exposure effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Methyl perfluoro(5-methyl-4,7-dioxanon-8-enoate) | Similar fluorinated structure | Endocrine disruption observed | Used as a reagent in organic synthesis |

| Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | Contains a methoxy group | Limited studies on biological effects | Potential applications in drug development |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.